molecular formula C7H11NO2 B025791 2-Ethyl-4,4-dimethyloxazol-5(4H)-one CAS No. 106897-29-4

2-Ethyl-4,4-dimethyloxazol-5(4H)-one

Cat. No. B025791
M. Wt: 141.17 g/mol
InChI Key: YGFHISWMENSEAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,4-dimethyloxazol-5(4H)-one (EMDO) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMDO is a cyclic imide that is synthesized from maleic anhydride and ethylamine.

Mechanism Of Action

The mechanism of action of 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is not fully understood. However, it is believed that 2-Ethyl-4,4-dimethyloxazol-5(4H)-one acts by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) that are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to have various biochemical and physiological effects. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been shown to have anticonvulsant activity and to reduce the severity of seizures in animal models.

Advantages And Limitations For Lab Experiments

2-Ethyl-4,4-dimethyloxazol-5(4H)-one has several advantages for lab experiments. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is readily synthesized from commercially available starting materials and can be purified by recrystallization. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is also stable under normal laboratory conditions. However, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has some limitations for lab experiments. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is insoluble in water and some common organic solvents such as hexane and diethyl ether. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one also has a low melting point, which can make handling and storage difficult.

Future Directions

For research on 2-Ethyl-4,4-dimethyloxazol-5(4H)-one include studying its potential as an antitumor and anti-inflammatory agent and evaluating its toxicity and pharmacokinetics in vivo.

Synthesis Methods

2-Ethyl-4,4-dimethyloxazol-5(4H)-one is synthesized by reacting maleic anhydride with ethylamine in the presence of a catalyst such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine. The reaction takes place in a solvent such as toluene or dichloromethane at a temperature of 60-80°C for a period of 12-24 hours. The product is then purified by recrystallization from a suitable solvent such as ethanol or methanol.

Scientific Research Applications

2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is used as a building block in the synthesis of various heterocyclic compounds such as oxazoles, pyrazoles, and pyridazines. 2-Ethyl-4,4-dimethyloxazol-5(4H)-one is also used as a ligand in coordination chemistry and in the preparation of metal-organic frameworks (MOFs). In medicinal chemistry, 2-Ethyl-4,4-dimethyloxazol-5(4H)-one has been studied for its potential as an antitumor agent, anticonvulsant, and anti-inflammatory agent.

properties

CAS RN

106897-29-4

Product Name

2-Ethyl-4,4-dimethyloxazol-5(4H)-one

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

2-ethyl-4,4-dimethyl-1,3-oxazol-5-one

InChI

InChI=1S/C7H11NO2/c1-4-5-8-7(2,3)6(9)10-5/h4H2,1-3H3

InChI Key

YGFHISWMENSEAP-UHFFFAOYSA-N

SMILES

CCC1=NC(C(=O)O1)(C)C

Canonical SMILES

CCC1=NC(C(=O)O1)(C)C

synonyms

5(4H)-Oxazolone,2-ethyl-4,4-dimethyl-(9CI)

Origin of Product

United States

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